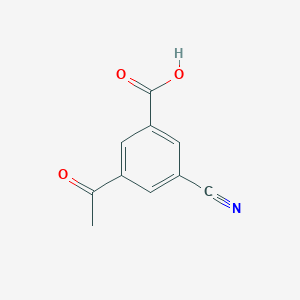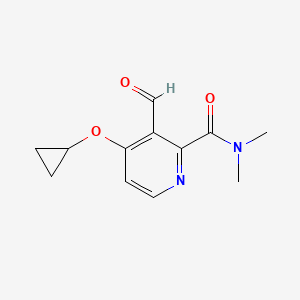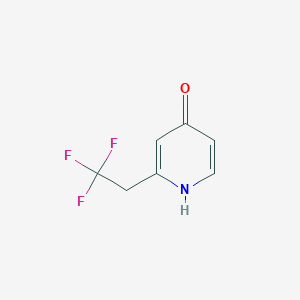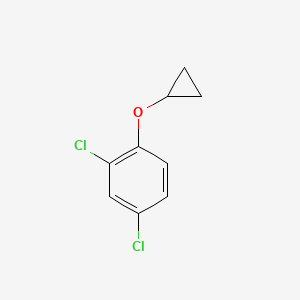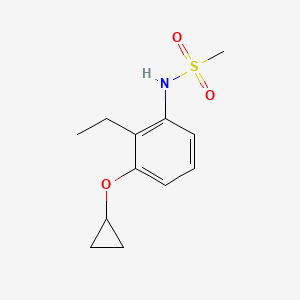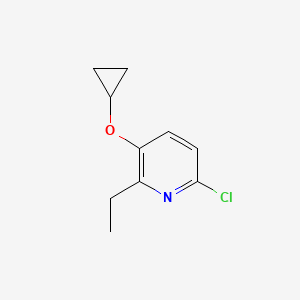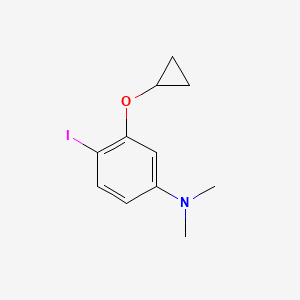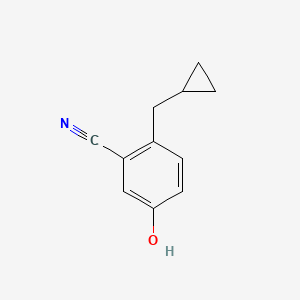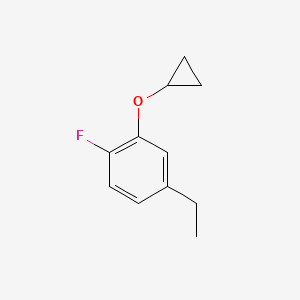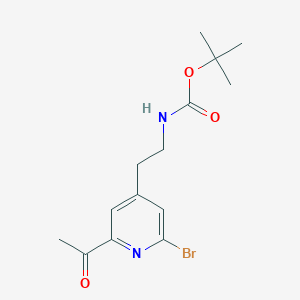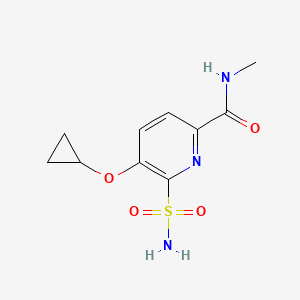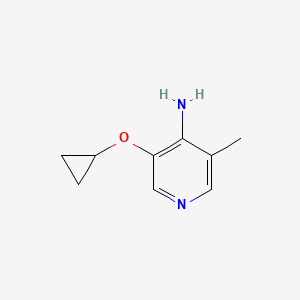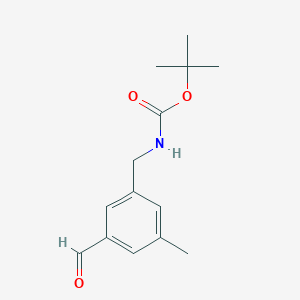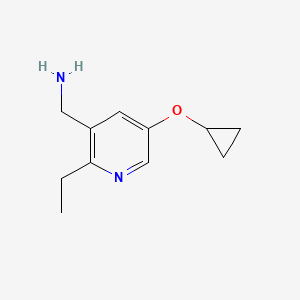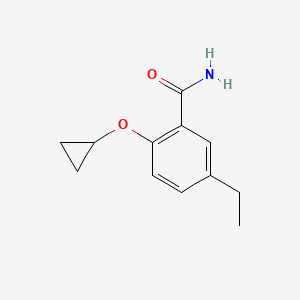
2-Cyclopropoxy-5-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-5-ethylbenzamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzamide core. Benzamides are a significant class of amide compounds widely used in various fields, including pharmaceuticals, agriculture, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-5-ethylbenzamide typically involves the condensation of 2-cyclopropoxy-5-ethylbenzoic acid with an appropriate amine under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for benzamides, including this compound, often involve the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst. This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .
化学反応の分析
Types of Reactions
2-Cyclopropoxy-5-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2-cyclopropoxy-5-ethylbenzoic acid, while nitration can introduce nitro groups onto the benzamide core .
科学的研究の応用
2-Cyclopropoxy-5-ethylbenzamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-Cyclopropoxy-5-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Cyclopropoxy-5-ethylbenzamide include other benzamide derivatives such as:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol
Uniqueness
This compound is unique due to the presence of both a cyclopropoxy group and an ethyl group on the benzamide core. This unique structure can confer specific chemical and biological properties, making it distinct from other benzamide derivatives .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
2-cyclopropyloxy-5-ethylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-2-8-3-6-11(15-9-4-5-9)10(7-8)12(13)14/h3,6-7,9H,2,4-5H2,1H3,(H2,13,14) |
InChIキー |
IYVKQXLNHLGRSO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)OC2CC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


